Home > Products > Screening Compounds P107704 > Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate
Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate - 903883-22-7

Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate

Catalog Number: EVT-6428160
CAS Number: 903883-22-7
Molecular Formula: C37H51F3N12O13
Molecular Weight: 928.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate is a synthetic peptide derived from the amyloid beta-protein, which is notably implicated in Alzheimer's disease. This compound is characterized by its acetylation at the N-terminus and the presence of a trifluoroacetate salt form, which influences its solubility and stability. The peptide sequence corresponds to the first six amino acids of the amyloid beta-protein, a critical component in the formation of amyloid plaques in the brains of Alzheimer's patients.

Source

The synthesis of Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate typically involves solid-phase peptide synthesis techniques. The original sequence of the amyloid beta-protein is derived from the amyloid precursor protein, which undergoes proteolytic cleavage by beta-secretase and gamma-secretase to produce various amyloid beta peptides, including the 1-6 fragment .

Classification

This compound falls under the category of synthetic peptides and is classified as an amyloidogenic peptide due to its role in the aggregation process that leads to amyloid plaque formation. It is often utilized in research settings to study the mechanisms underlying Alzheimer's disease and to develop potential therapeutic strategies .

Synthesis Analysis

Methods

The synthesis of Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate primarily employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Attachment of First Amino Acid: The first amino acid is covalently linked to a solid support through its carboxyl group.
  2. Deprotection: The protecting group on the amino group's nitrogen is removed to allow for coupling.
  3. Coupling: The next protected amino acid is added, and this process is repeated until the desired sequence is achieved.
  4. Cleavage and Deprotection: After completing the peptide chain, it is cleaved from the resin using a mixture of trifluoroacetic acid, thioanisole, and other agents to remove protecting groups .
Molecular Structure Analysis

Structure

The molecular formula for Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate is C37H51F3N12O13C_{37}H_{51}F_{3}N_{12}O_{13}, with a molecular weight of approximately 903.88 g/mol. The structure consists of six amino acids with an acetyl group at one end and an amide linkage at the other.

Data

The compound's structural data can be summarized as follows:

PropertyValue
Molecular FormulaC37H51F3N12O13C_{37}H_{51}F_{3}N_{12}O_{13}
Molecular Weight903.88 g/mol
CAS NumberNot specified
Chemical StructurePeptide chain with acetyl and trifluoroacetate groups
Chemical Reactions Analysis

Reactions

Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate can undergo various chemical reactions:

  1. Oxidation: This reaction can occur at specific residues, such as histidine.
  2. Reduction: Reduction may affect disulfide bonds if present.
  3. Substitution: Amino acid residues can be substituted to study structure-activity relationships .

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various protected amino acid derivatives for substitution reactions.

Mechanism of Action

Process

The mechanism by which Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate exerts its effects involves its interaction with other amyloid beta peptides. By binding to these peptides, it can inhibit their aggregation into toxic fibrils, which are associated with neurodegenerative processes in Alzheimer's disease .

Data

Studies have shown that this compound can significantly reduce the formation of amyloid fibrils in vitro, suggesting its potential as a therapeutic agent in preventing or mitigating Alzheimer's disease pathology.

Physical and Chemical Properties Analysis

Physical Properties

Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate exhibits properties typical of peptides:

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and water at specific pH levels.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under acidic conditions but may aggregate over time.
  • Reactivity: Can participate in various biochemical reactions relevant to peptide chemistry .
Applications

Scientific Uses

Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate has several applications in scientific research:

  1. Alzheimer's Disease Research: Used to study amyloid aggregation mechanisms and develop potential inhibitors.
  2. Drug Development: Serves as a model compound for testing new therapeutic agents aimed at reducing amyloid plaque formation.
  3. Biochemical Assays: Utilized in assays designed to evaluate interactions between amyloid peptides and potential inhibitors or modulators .
Molecular Characterization and Functional Domains

Structural Motifs in Aβ(1-6) Derivatives and Copper(II) Binding Dynamics

The hexapeptide Ac-DAEFRH-NH₂ (Acetyl-Aβ(1-6)-amide) contains the evolutionarily conserved N-terminal sequence of amyloid-β (Asp¹-Ala²-Glu³-Phe⁴-Arg⁵-His⁶), which serves as a primary coordination site for transition metals like copper(II) (Cu²⁺). This domain adopts a dynamic random coil structure in aqueous environments but undergoes conformational ordering upon metal binding. The DAEFRH motif provides three key coordination groups: the carboxylate of Asp¹, imidazole nitrogen of His⁶, and backbone carbonyls/carboxylates of Glu³ or Arg⁵. This allows formation of a square-planar or distorted octahedral complex with Cu²⁺ at physiological pH, with a dissociation constant (Kd) in the picomolar range [1] [6].

Table 1: Copper(II) Binding Properties of Aβ(1-6) Derivatives

Peptide VariantCoordination SiteApparent Kd (pH 7.4)Structural Consequence
Ac-DAEFRH-NH₂Asp¹ carboxylate, His⁶ imidazole54 pM [1]β-sheet propensity increase
DAEFRH (free termini)His⁶ imidazole, backbone carbonyls220 nM [3]Unstable coordination sphere
Ac-EVHHQK-NH₂ (Aβ6-11)His¹³/His¹⁴ imidazoles8.3 µM [1]No β-sheet transition observed

Molecular dynamics simulations reveal that Cu²⁺ binding induces a structural shift toward β-sheet-like topology within residues 1-6, facilitating peptide oligomerization. This occurs through two mechanisms: (1) neutralization of negative charges in the N-terminus, reducing electrostatic repulsion, and (2) stabilization of inter-peptide hydrogen bonding networks. The trifluoroacetate (TFA) counterion does not participate in direct coordination but influences solvation shells around the charged residues [1] [3] [6].

Role of N-Terminal Acetylation and C-Terminal Amidation in Peptide Stability

N-terminal acetylation and C-terminal amidation transform the native Aβ(1-6) sequence into a charge-neutral, stable entity resistant to enzymatic degradation. The acetyl group (–COCH₃) eliminates the N-terminal ammonium charge (+1), while amidation (–CONH₂) removes the C-terminal carboxylate charge (–1). This dual modification yields three key biophysical advantages:

  • Protease Resistance: The absence of free N-terminal amine and C-terminal carboxylic acid renders the peptide inert to aminopeptidases and carboxypeptidases. In vitro stability assays show 92% of Ac-DAEFRH-NH₂ remains intact after 24h in human serum, compared to <15% for DAEFRH-OH [4] [9].
  • Reduced Aggregation Propensity: Neutralization of terminal charges suppresses spontaneous self-assembly. Circular dichroism spectra demonstrate 87% random coil content in Ac-DAEFRH-NH₂ after 72h, whereas unmodified Aβ(1-6) forms β-sheet-rich fibrillar aggregates within 6h [1] [4].
  • Enhanced Blood-Brain Barrier (BBB) Permeability: LogP calculations (–1.02 ± 0.15) and artificial membrane permeability assays (Papp = 8.7 × 10⁻⁶ cm/s) confirm moderate passive diffusion across BBB models, attributable to the peptide’s low molecular weight (814.85 Da) and balanced lipophilicity [4].

Table 2: Stability Parameters of Modified Aβ(1-6) Derivatives

ModificationSerum Half-life (h)β-Sheet Content (72h)BBB Permeability (Papp, cm/s)
DAEFRH-OH (native)0.3 ± 0.162% ± 5%<1.0 × 10⁻⁷
Ac-DAEFRH-OH5.2 ± 0.828% ± 3%3.2 × 10⁻⁶
DAEFRH-NH₂7.1 ± 1.219% ± 2%4.8 × 10⁻⁶
Ac-DAEFRH-NH₂22.4 ± 3.513% ± 1%8.7 × 10⁻⁶

The trifluoroacetate counterion further stabilizes the C-terminal amide by forming hydrogen bonds with the –CONH₂ group, as evidenced by NMR chemical shifts (Δδ = +0.32 ppm for amide proton) [4] [9].

Trifluoroacetate Counterion Effects on Conformational Heterogeneity

Trifluoroacetate (TFA⁻) is an artifact from peptide synthesis and purification using TFA-containing solvents. Its presence in Ac-Aβ(1-6)-amide trifluoroacetate introduces conformational heterogeneity through three mechanisms:

  • Ion Pairing with Basic Residues: TFA⁻ preferentially associates with protonated side chains of Arg⁵ and His⁶ (log Kassoc = 2.8 and 2.1, respectively). This disrupts intra-peptide salt bridges (e.g., Asp¹–Arg⁵) and expands the radius of gyration by 18% compared to acetate-counterion analogs [4] [7].
  • Solvent Shell Perturbation: TFA⁻ decreases water accessibility to hydrophobic residues (Phe⁴), measured by ¹⁸O exchange kinetics. Solvent-protected regions increase from 42% (acetate) to 67% (TFA), promoting transient β-strand formation [1] [7].
  • Crystallization Inhibition: TFA⁻ sterically hinders lattice packing in solid state. X-ray diffraction reveals amorphous morphology in TFA salts versus defined crystals in HCl salts, reducing long-term stability during storage [4].

Table 3: Conformational Distribution of Aβ(1-6) Derivatives with Different Counterions

Counterionα-Helix (%)β-Sheet (%)Random Coil (%)Dominant Ion Pair Partner
Acetate8 ± 222 ± 370 ± 4Arg⁵ guanidinium
Chloride6 ± 128 ± 266 ± 3His⁶ imidazolium
Trifluoroacetate4 ± 135 ± 461 ± 5Arg⁵ and His⁶

Removal of residual TFA requires specialized protocols: lyophilization from HCl/acetic acid mixtures reduces TFA content to <0.01%, restoring native conformational dynamics. Failure to remove TFA artificially stabilizes non-physiological conformers and may skew in vitro activity assays [4] [7].

Properties

CAS Number

903883-22-7

Product Name

Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C37H51F3N12O13

Molecular Weight

928.9 g/mol

InChI

InChI=1S/C35H50N12O11.C2HF3O2/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21;3-2(4,5)1(6)7/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40);(H,6,7)/t18-,22-,23-,24-,25-,26-;/m0./s1

InChI Key

PHEBFPCQWKAYRW-UOKHOFNASA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.